molecular formula C8H6BrN3O B2822555 5-bromo-1H-benzimidazole-7-carboxamide CAS No. 1354763-63-5

5-bromo-1H-benzimidazole-7-carboxamide

Cat. No.: B2822555
CAS No.: 1354763-63-5
M. Wt: 240.06
InChI Key: RSASGVKDQQKCCQ-UHFFFAOYSA-N
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Description

5-bromo-1H-benzimidazole-7-carboxamide: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position and a carboxamide group at the 7-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-benzimidazole-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carboxamide group, resulting in the formation of different reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-bromo-1H-benzimidazole-7-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s structure is similar to other benzimidazole derivatives known for their pharmacological activities. It is investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-1H-benzimidazole-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.

Comparison with Similar Compounds

    5-chloro-1H-benzimidazole-7-carboxamide: Similar structure with a chlorine atom instead of bromine.

    5-fluoro-1H-benzimidazole-7-carboxamide: Contains a fluorine atom at the 5-position.

    5-iodo-1H-benzimidazole-7-carboxamide: Features an iodine atom at the 5-position.

Uniqueness: 5-bromo-1H-benzimidazole-7-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSASGVKDQQKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)N)N=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354763-63-5
Record name 5-bromo-1H-benzo[d]imidazole-7-carboxamide
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